3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H13ClFNO This compound is characterized by the presence of a chloro-fluoro-substituted phenyl ring attached to an amino-propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propan-1-ol: Similar structure but lacks the chloro group.
(3-Chloro-2-fluorophenyl)(methyl)sulfane: Contains a sulfane group instead of an amino-propanol chain.
Uniqueness
3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H13ClFNO |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
3-[(3-chloro-2-fluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13ClFNO/c11-9-4-1-3-8(10(9)12)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2 |
InChI Key |
WIXJYZQJMNGPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CNCCCO |
Origin of Product |
United States |
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